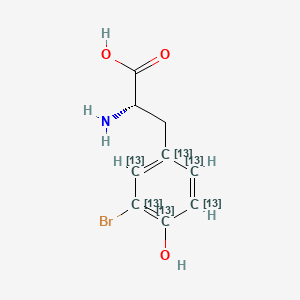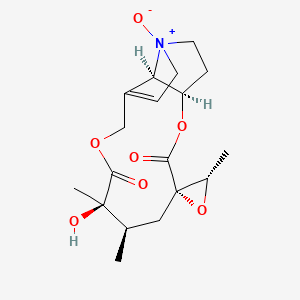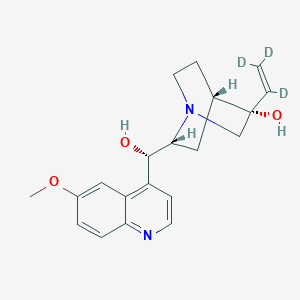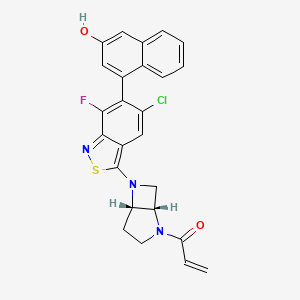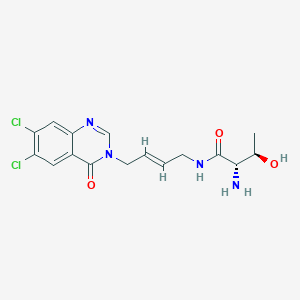
5-Carboxybupranololl-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxybupranololl-d9 is a deuterated derivative of 5-Carboxybupranolol, a compound that is often used in scientific research for its unique properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly alter the pharmacokinetics and metabolic stability of the compound, making it valuable for various research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxybupranololl-d9 typically involves the introduction of deuterium atoms into the parent compound, 5-Carboxybupranolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.
化学反应分析
Types of Reactions
5-Carboxybupranololl-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
5-Carboxybupranololl-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its unique isotopic signature.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
作用机制
The mechanism of action of 5-Carboxybupranololl-d9 involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged effects. The pathways involved often include enzymatic reactions where the deuterium atoms slow down the rate of metabolism, providing more extended activity.
相似化合物的比较
Similar Compounds
5-Carboxybupranolol: The non-deuterated parent compound.
Bupranolol: A related compound with similar pharmacological properties.
Deuterated Bupranolol: Another deuterated derivative with different isotopic labeling.
Uniqueness
5-Carboxybupranololl-d9 is unique due to its deuterium content, which provides enhanced metabolic stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where prolonged activity and stability are desired.
属性
分子式 |
C14H20ClNO4 |
|---|---|
分子量 |
310.82 g/mol |
IUPAC 名称 |
4-chloro-3-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19)/i1D3,2D3,3D3 |
InChI 键 |
QNYWJTMYNAJZTQ-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
规范 SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


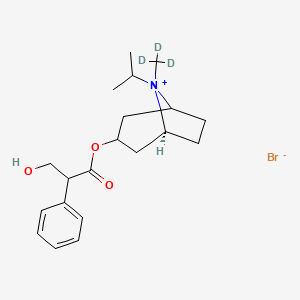
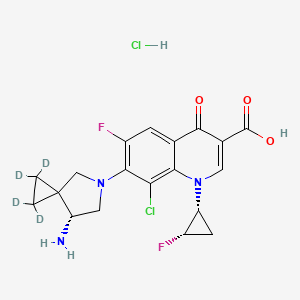

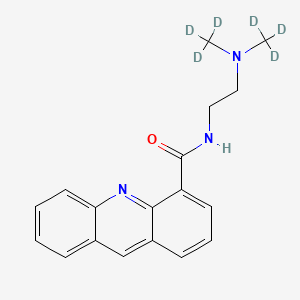
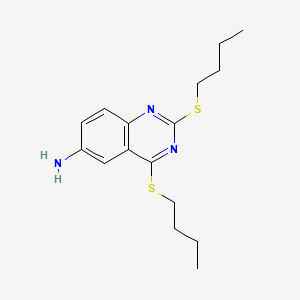
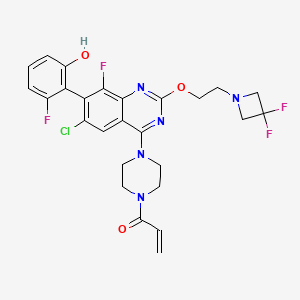
![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
